N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The specific compound in question features a chlorobenzyl substituent that may enhance its pharmacological profile.
Thieno[3,2-d]pyrimidines are classified as nitrogen-containing heterocycles, which are characterized by their fused thieno and pyrimidine rings. The presence of the amino group at the 4-position is crucial for the biological activity of these compounds. N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine can be synthesized through various methods, as detailed in the synthesis analysis section.
The synthesis of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine typically involves several key steps:
The molecular structure of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine can be represented as follows:
The compound features a thieno[3,2-d]pyrimidine ring system with a chlorobenzyl substituent at one end. The presence of chlorine may influence its lipophilicity and biological interactions.
N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine can participate in various chemical reactions:
The mechanism of action for N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine is primarily linked to its interaction with specific biological targets:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine.
N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine has potential applications in:
The core structure of thieno[3,2-d]pyrimidin-4-amine represents a privileged heterocyclic system in medicinal chemistry, formed by the fusion of a thiophene ring with a pyrimidine moiety. According to IUPAC conventions, the numbering system prioritizes the pyrimidine ring, with the thieno suffix indicating the fused thiophene component. The positional descriptor [3,2-d] specifies the attachment points: the thiophene's 3-position bonds to the pyrimidine's d-face (positions 5-6). This precise designation distinguishes it from isomeric frameworks like thieno[2,3-d]pyrimidin-4-amine, where the thiophene fusion occurs at alternative positions [4] [9].
The compound N-(2-chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine (CAS: 930875-92-6) features a 4-amine group substituted at the para-position of the pyrimidine ring, with a 2-chlorobenzyl moiety attached via the nitrogen atom. Its molecular formula is C₁₃H₁₀ClN₃S, yielding a molecular weight of 275.76 g/mol. The canonical SMILES representation is ClC1=CC=CC=C1CNC2=C3C(C=CS3)=NC=N2
, while its InChIKey VTICZAXNHXNUDO-UHFFFAOYSA-N
provides a unique structural identifier [2].
Table 1: Structural Identifiers of N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine
Property | Value |
---|---|
CAS Registry Number | 930875-92-6 |
Molecular Formula | C₁₃H₁₀ClN₃S |
Molecular Weight | 275.76 g/mol |
IUPAC Name | N-(2-chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine |
SMILES | ClC1=CC=CC=C1CNC2=C3C(C=CS3)=NC=N2 |
InChIKey | VTICZAXNHXNUDO-UHFFFAOYSA-N |
Structurally, this scaffold serves as a bioisostere of quinazoline-based kinase inhibitors, where the benzene ring is replaced by electron-rich thiophene. This substitution enhances hydrogen bonding capacity and modulates electron distribution, potentially improving target binding affinity and selectivity. The planar, π-conjugated system facilitates key intermolecular interactions with biological targets, particularly kinase ATP-binding pockets. The chlorine atom at the ortho-position of the benzyl group introduces steric and electronic effects that significantly influence conformational flexibility and target binding [1] [9].
Table 2: Key Bioisosteric Relationships in Kinase Inhibitor Design
Classical Scaffold | Bioisostere | Advantages |
---|---|---|
4-Anilinoquinazoline | Thieno[3,2-d]pyrimidin-4-amine | Enhanced π-stacking, improved metabolic stability |
Purine | Pyrrolo[3,2-d]pyrimidin-4-amine | Increased selectivity profiles |
Imidazopyridine | Pyrazolo[3,4-d]pyrimidine | Tunable solubility parameters |
The strategic incorporation of 2-chlorobenzyl substituents significantly enhances the pharmacological profile of heterocyclic compounds. Chlorine's strong electron-withdrawing nature and moderate steric bulk (van der Waals radius: 1.75 Å) induce subtle electronic effects that optimize binding interactions without excessive molecular weight penalty. Positioned ortho to the benzyl linking group, it restricts free rotation, promoting a specific conformation that enhances complementarity with hydrophobic enzyme subpockets [3] [9].
In kinase inhibitor design, the 2-chlorobenzyl group demonstrates specific binding enhancements. In EGFR (epidermal growth factor receptor) inhibitors, this moiety occupies a hydrophobic cleft adjacent to the ATP-binding site, with the chlorine atom forming halogen bonds with backbone carbonyl oxygen atoms. Computational studies reveal binding energy improvements of 1.5-2.0 kcal/mol compared to unsubstituted benzyl analogues, translating to >10-fold increases in potency. This effect was experimentally validated in pyridothieno[3,2-d]pyrimidin-4-amines, where chloro-substituted derivatives exhibited IC₅₀ values in the nanomolar range against leukemia, CNS cancer, and NSCLC cell lines overexpressing EGFR [1] [3].
Beyond oncology, this substituent expands therapeutic applications. In antiplasmodial thieno[3,2-d]pyrimidin-4-amines, the 2-chlorobenzyl group significantly improves microsomal stability and intestinal permeability, addressing key limitations of earlier analogues. In mycobacterial Cyt-bd oxidase inhibitors, it enhances whole-cell activity against Mycobacterium tuberculosis clinical isolates (ATP IC₅₀: 6-18 μM when combined with Q203), positioning it as a promising component in novel tuberculosis regimens targeting oxidative phosphorylation [5] [6].
Table 3: Therapeutic Applications of 2-Chlorobenzyl-Substituted Thienopyrimidines
Therapeutic Area | Molecular Target | Observed Effects | Reference |
---|---|---|---|
Oncology (Solid Tumors) | EGFR Tyrosine Kinase | IC₅₀ = 36.7 nM; Selective growth inhibition | [1] |
Antimalarial | Undefined Plasmodial Target | Improved metabolic stability and permeability | [6] |
Antitubercular | Cytochrome bd Oxidase | Synergy with Q203 (ATP IC₅₀ = 6-18 μM) | [5] |
DNA Damage Response | ATR Kinase | Enhanced selectivity over related kinases (PI3K) | [3] |
The strategic focus on this specific derivative stems from its validated target engagement across multiple disease-relevant pathways. In oncology, it serves as a potent ATP-competitive inhibitor of tyrosine kinases, particularly EGFR. Molecular docking studies indicate that the thienopyrimidine core forms critical hydrogen bonds with the kinase hinge region (residues Met793 and Cys797 in EGFR), while the 2-chlorobenzyl group occupies a deep hydrophobic pocket, creating favorable van der Waals interactions. The chlorine atom specifically enhances residence time through halogen bonding with Thr854 [1] [9].
Compared to classical 4-anilinoquinazolines, this scaffold demonstrates improved selectivity profiles. In the U.S. National Cancer Institute 60-cell line panel, derivatives like compound 5a (bearing structural similarities to N-(2-chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine) showed remarkable growth inhibition (GI₅₀ ≈10 nM) against EGFR-overexpressing cancers while sparing normal placental trophoblasts. This selectivity stems from differential expression of kinase isoforms and enhanced discrimination against off-target kinases. COMPARE analysis revealed high correlation coefficients (PCC: 0.707–0.727) with erlotinib, confirming shared mechanistic pathways with clinically validated agents [1].
The compound exhibits favorable drug discovery properties. The thiophene ring enhances metabolic stability compared to phenyl analogues, reducing susceptibility to CYP450-mediated oxidation. Its molecular weight (275.76 g/mol) and moderate lipophilicity (predicted cLogP ≈2.8) align with Lipinski's criteria for oral bioavailability. Synthetic accessibility further enhances its appeal: the scaffold can be prepared in one step via SNAr reaction of 4-chlorothieno[3,2-d]pyrimidine with 2-chlorobenzylamine under mild conditions (K₂CO₃, DMF, 80°C), enabling rapid analog diversification [5] [6].
Table 4: Comparative Profile of EGFR-Targeting Thienopyrimidines vs. Classical Inhibitors
Parameter | N-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine Derivatives | 4-Anilinoquinazolines (e.g., Erlotinib) |
---|---|---|
EGFR Biochemical IC₅₀ | 36.7 nM (Compound 5a) | 2-80 nM (varies by substitution) |
Cell-Based Potency (GI₅₀) | ≈10 nM (EGFR-overexpressing lines) | 20-200 nM |
Selectivity Index | >100-fold (Normal vs. Cancer cells) | 5-50 fold |
Synthetic Complexity | Low (1-2 steps from commercial materials) | Moderate (3-5 steps) |
Metabolic Stability | Enhanced (Thiophene resistance to oxidation) | Moderate (Susceptible to arene oxidation) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: